molecular formula C17H23N3 B1344451 1-Benzyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile CAS No. 93725-12-3

1-Benzyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile

Cat. No. B1344451
CAS RN: 93725-12-3
M. Wt: 269.4 g/mol
InChI Key: QYTCSUCLFRIBLQ-UHFFFAOYSA-N
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Description

1-Benzyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile (1-Bn-4-Py-1-PIP-4-CN) is an organic compound that has been used in a variety of scientific research applications. It is a versatile molecule that has been used in a range of synthesis methods and has been studied in detail for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Microbiological Activity

Derivatives starting from related pyrrolidinyl-piperidine carbonitriles have been synthesized and tested for microbiological activities. For instance, the synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives starting from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile has been described, yielding derivatives that exhibited significant bacteriostatic and antituberculosis activity (Miszke et al., 2008). This indicates the potential of such derivatives in developing new antimicrobial agents.

Antibacterial Activity of Cyanopyridine Derivatives

The synthesis of new cyanopyridine derivatives, using 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile as a substrate, led to compounds with promising antimicrobial activity. These compounds were evaluated against a variety of bacterial strains, showing minimal inhibitory concentration values that highlight their potential as antibacterial agents (Bogdanowicz et al., 2013).

Molecular Docking and In Vitro Screening

A series of novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings, revealing moderate to good binding energies. These compounds also displayed antimicrobial and antioxidant activity, indicating their potential for further development as therapeutic agents (Flefel et al., 2018).

Pyrrolidine-pyridine Derivatives for Chemical Synthesis

The synthesis of 7-arylmethyl-substituted derivatives of pyrrolidine-pyridine compounds, through a series of chemical reactions, showcases the versatility of pyrrolidine and piperidine derivatives in synthetic organic chemistry. These derivatives could serve as intermediates in the synthesis of complex molecules for various applications (Kuznetsov & Chapyshev, 2007).

properties

IUPAC Name

1-benzyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3/c18-15-17(20-10-4-5-11-20)8-12-19(13-9-17)14-16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTCSUCLFRIBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2(CCN(CC2)CC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile

Synthesis routes and methods

Procedure details

100 g (5 eq) pyrrolidine were added to a solution of 50 g (1 eq) 1-benzylpiperidin-4-one in 250 ml ethanol and the mixture was stirred for 10 min at room temperature. 25 ml (0.5 eq) hydrochloric acid were then added dropwise to the reaction mixture over a period of 10 min and the mixture was stirred for 30 min at room temperature. 55 g (3 eq) potassium cyanide dissolved in 250 ml water were added to this reaction mixture and it was stirred for three days at room temperature. The reaction course was monitored by thin-layer chromatography (50% EtOAc/heptane). Once the conversion was complete, the solid that had formed was filtered off and washed with iced water (3×150 ml). The solid obtained was then suspended in ethyl acetate and dried with Na2SO4. Following removal of the solvent under reduced pressure, 70 g of crude product were obtained in the form of a solid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
55 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
EtOAc heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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